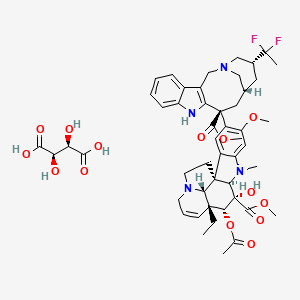

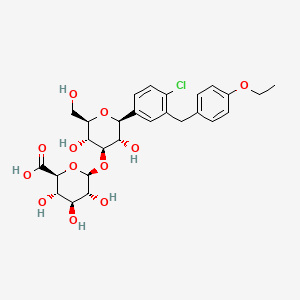

Dapagliflozin 3-o-glucuronide

Overview

Description

- Dapagliflozin itself is used to treat type 2 diabetes by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion .

- The glucuronide metabolite, Dapagliflozin-3-O-β-D-Glucuronide, is formed through metabolism by uridine diphosphate glucuronosyltransferase (UGT) 1A9.

Dapagliflozin-3-O-β-D-Glucuronide: is a chemical compound derived from dapagliflozin, a first-generation selective sodium glucose cotransporter 2 (SGLT2) inhibitor.

Scientific Research Applications

- In research, Dapagliflozin-3-O-β-D-Glucuronide serves as a reference standard for analytical methods and pharmacokinetic studies.

- Its applications extend to pharmacology, toxicology, and drug metabolism research.

Mechanism of Action

Target of Action

Dapagliflozin 3-O-Glucuronide is a metabolite of Dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .

Mode of Action

Dapagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen, and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion, thereby reducing plasma glucose concentrations . This compound, however, is 2,600-fold less potent than the parent compound with regard to SGLT2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by Dapagliflozin is the renal glucose reabsorption pathway. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose in the kidneys and facilitates its excretion in the urine . This unique mechanism of action complements that of other classes of antihyperglycemic agents, allowing for their use as combination therapy .

Pharmacokinetics

Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and an extensive extravascular distribution . Dapagliflozin is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite this compound . This compound elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine . The half-life for orally administered Dapagliflozin 10 mg is approximately 12.9 hours .

Result of Action

The primary result of Dapagliflozin’s action is improved glycemic control in patients with type 2 diabetes mellitus by reducing renal glucose reabsorption leading to urinary glucose excretion . This leads to reductions in both fasting and post-prandial plasma glucose levels .

Action Environment

The action of Dapagliflozin is dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin . No clinically relevant drug interactions were observed that would necessitate dose adjustment of Dapagliflozin when administered with other antidiabetic or cardiovascular medications, as well as drugs that could potentially influence Dapagliflozin metabolism .

Biochemical Analysis

Biochemical Properties

Dapagliflozin 3-o-glucuronide is formed via the UGT1A9 pathway . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures . The formation of this compound is a key step in the metabolism of Dapagliflozin, which interacts with the UGT1A9 enzyme during this process .

Cellular Effects

The cellular effects of this compound are not as potent as its parent compound, Dapagliflozin . While Dapagliflozin reduces renal glucose reabsorption leading to urinary glucose excretion, this compound does not inhibit SGLT2 at clinically relevant exposures .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from Dapagliflozin via the UGT1A9 pathway . This process occurs predominantly in the liver and kidneys . Unlike Dapagliflozin, this compound does not inhibit SGLT2 .

Temporal Effects in Laboratory Settings

Dapagliflozin, the parent compound, has a half-life of approximately 12.9 hours when orally administered . This compound is eliminated mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Dapagliflozin have shown dose-proportional systemic exposure over a wide dose range .

Metabolic Pathways

This compound is involved in the metabolic pathway of Dapagliflozin. Dapagliflozin is metabolized predominantly in the liver and kidneys by UGT1A9 to form this compound .

Transport and Distribution

Dapagliflozin, the parent compound, has extensive extravascular distribution .

Subcellular Localization

The parent compound, Dapagliflozin, acts on the SGLT2 located in the proximal convoluted tubule of the kidney .

Preparation Methods

- The synthetic route for Dapagliflozin-3-O-β-D-Glucuronide involves enzymatic glucuronidation of dapagliflozin.

- Industrial production methods typically employ chemical or enzymatic processes to generate this metabolite.

Chemical Reactions Analysis

- Dapagliflozin-3-O-β-D-Glucuronide does not exhibit significant pharmacological activity compared to dapagliflozin.

- It undergoes glucuronidation, which is a conjugation reaction involving the attachment of a glucuronic acid moiety to dapagliflozin.

- Common reagents include uridine diphosphate glucuronic acid (UDPGA) and UGT enzymes.

Comparison with Similar Compounds

- Dapagliflozin-3-O-β-D-Glucuronide is unique due to its glucuronidated structure.

- Similar compounds include other SGLT2 inhibitors like canagliflozin and empagliflozin.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZULHSUKTZGTR-PTNNFGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351438-75-9 | |

| Record name | Dapagliflozin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.